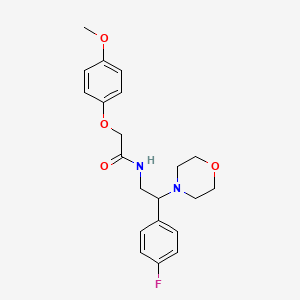

![molecular formula C24H19N3O7 B2819818 3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione CAS No. 2097866-90-3](/img/structure/B2819818.png)

3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions.

Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, reagents, catalysts, and conditions like temperature and pressure.Molecular Structure Analysis

This refers to the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and others.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, stability, etc.Scientific Research Applications

Synthetic Pathways and Derivatives : Research has been focused on synthesizing various derivatives of quinazoline compounds, leveraging reactions such as Hantzsch addition, Michael addition, and Mannich reactions. These synthetic pathways have yielded new nonclassical acridines, quinolines, and quinazolines with potential biological activities. For example, specific derivatives like decahydroacridin-1,8-dione and hexahydroquinoline, bearing nitrophenyl and dichlorophenyl moieties, respectively, have shown notable antimicrobial activities against Gram-positive and -negative bacteria (Osama I. El‐Sabbagh et al., 2010).

Cytotoxic Activities : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyranoquinoline diones, have been explored for their cytotoxic properties. These compounds, particularly the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, exhibited potent cytotoxic effects against cancer cell lines, with some showing IC50 values below 10 nM. They also demonstrated significant curative effects against colon 38 tumors in mice, highlighting their potential as anticancer agents (L. Deady et al., 2003).

Environmental and Agricultural Applications : Quinazoline-2,4-dione derivatives have been identified as potential inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids, designed through a ring-expansion strategy, have shown excellent potency against HPPD, with some compounds displaying superior herbicidal activity and crop safety, marking them as promising candidates for weed control in agriculture (Bo He et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about its future use and development.

Please consult with a professional chemist or a reliable source for specific and accurate information. If you have any other questions or need information on a different topic, feel free to ask!

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N3O7/c1-33-21-11-10-16(13-22(21)34-2)26-23(29)18-8-3-4-9-19(18)25(24(26)30)14-20(28)15-6-5-7-17(12-15)27(31)32/h3-13,18H,14H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKFDSNEDNPRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N3O7+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156590173 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)

![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)

![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)

![1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2819750.png)

![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)